Product packaging for MRS-1706(Cat. No.:CAS No. 264622-53-9)

MRS-1706

Cat. No.: B1676831
CAS No.: 264622-53-9
M. Wt: 503.5 g/mol
InChI Key: ZKUCFFYOQOJLGT-UHFFFAOYSA-N
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Description

Classification and Distribution of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. nih.govwikipedia.org Each subtype is encoded by a different gene and exhibits distinct localization, signaling pathways, and regulatory mechanisms. nih.govwikipedia.orgnih.gov

A1 Receptors: Widely distributed in the central nervous system (CNS), particularly in the cortex, hippocampus, and cerebellum, as well as in the heart (atria and ventricles), kidneys, and adipose tissue. nih.govnih.govmdpi.comahajournals.orgmdpi.com They are primarily coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.govresearchgate.nete-century.us A1 receptors can also modulate calcium and potassium channels and activate phospholipase C (PLC) and ERK1/2 kinases. mdpi.comfrontiersin.org

A2A Receptors: Highly expressed in the striatum, olfactory tubercle, and nucleus accumbens in the brain. nih.govmdpi.comfrontiersin.orgebi.ac.uk In the periphery, they are found in coronary vessels (endothelial and smooth muscle cells), myocytes, and various immune cells, including lymphocytes, neutrophils, and dendritic cells. mdpi.comebi.ac.uknih.govnih.govfrontiersin.org A2A receptors are primarily coupled to Gs/Golf proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels. nih.govnih.govresearchgate.nete-century.us They can also activate protein kinase C (PKC) and modulate MAPK pathways. nih.govfrontiersin.org

A2B Receptors: Generally expressed at lower levels than A1 and A2A receptors, but their expression can be upregulated under conditions of stress, such as hypoxia or inflammation. nih.govmdpi.comfrontiersin.org They are found in neuronal and glial cells in the brain, as well as on endothelial cells, smooth muscle cells, fibroblasts, and mast cells in the periphery. nih.govahajournals.orgnih.gov Like A2A receptors, A2B receptors are coupled to Gs proteins, increasing cAMP, but can also couple to Gq proteins, activating PLC. nih.govnih.govfrontiersin.orgnih.gov

A3 Receptors: Detectable at low levels in the hippocampus, cortex, cerebellum, and striatum in the brain, with cellular localization in neurons, astrocytes, and microglia. nih.gov They are also present in myocardial tissue, mast cells, and immune cells. ahajournals.orgnih.govnih.govnih.gov A3 receptors are primarily coupled to Gi/Go proteins, inhibiting adenylyl cyclase, but can also couple to Gq proteins, stimulating PLC. nih.govresearchgate.netfrontiersin.org

Physiological and Pathophysiological Roles of Adenosine Receptor Signaling

Adenosine receptor signaling plays critical roles in regulating a wide array of physiological functions and is implicated in the pathogenesis of various diseases. nih.govmdpi.comnih.gov

Role in Inflammation and Immune Responses

Adenosine is a potent modulator of inflammation and immune responses, with its effects often being context-dependent and mediated by different receptor subtypes. mdpi.comnih.govnih.gov

Receptor SubtypePrimary Role in Inflammation/ImmunityExamples of Effects
A1Can promote neutrophil adhesion; implicated in neuroinflammation. nih.govnih.govmdpi.comPromotes neutrophil adhesion to endothelium. nih.gov Can reduce microglial proliferation in brain tumors. mdpi.com
A2APredominantly anti-inflammatory and immunosuppressive. mdpi.comfrontiersin.orgnih.govaai.orgSuppresses pro-inflammatory cytokine release (e.g., TNF-α, IL-1β). mdpi.comfrontiersin.orgnih.gov Reduces neutrophil activation. mdpi.comfrontiersin.orgnih.gov Promotes regulatory T cell expansion. mdpi.comnih.gov Can shift macrophage phenotype. mdpi.commdpi.comnih.gov
A2BContext-dependent; can be pro-inflammatory or anti-inflammatory. mdpi.comnih.govnih.govCan stimulate release of pro-inflammatory mediators from mast cells. nih.gov Can mitigate inflammation and enhance tissue repair in IBD. nih.gov May support chronic low-grade inflammation in some contexts. mdpi.com
A3Can have pro-inflammatory roles; also involved in suppressing inflammation in some contexts. mdpi.comnih.govnih.govCan produce histamine (B1213489) release from mast cells. nih.gov Involved in suppressing NF-κB signaling and promoting epithelial repair. nih.gov Promotes macrophage chemotaxis. mdpi.com

Adenosine signaling via A2A and A3 receptors has been shown to suppress inflammation by inhibiting NF-κB signaling. nih.gov

Involvement in Cardiovascular Regulation

Adenosine is a critical regulator of cardiovascular function, influencing heart rate, contractility, and coronary blood flow. nih.govresearchgate.netnih.gov All four adenosine receptor subtypes are present in cardiovascular tissues and contribute to these effects. ahajournals.orgresearchgate.netnih.gov

A1 receptors primarily mediate negative chronotropic (decreased heart rate) and dromotropic (decreased AV node conduction) effects, which is the basis for adenosine's clinical use in treating supraventricular tachycardia. wikipedia.orgresearchgate.netnih.gov They can also offer protection against ischemic events. mdpi.com

A2A receptors are the predominant subtype responsible for coronary vasodilation, increasing blood flow to the heart. mdpi.comnih.govnih.gov They also play a role in regulating myocardial oxygen consumption. wikipedia.org

A2B receptors also mediate coronary vasodilation, although their role may be less prominent than A2A receptors. nih.gov

A3 receptors have been found to negatively modulate coronary vasodilation induced by A2A and/or A2B receptor activation. nih.gov

Adenosine helps to rebalance (B12800153) myocardial oxygen supply and demand. researchgate.net

Neurotransmission Modulation

In the CNS, adenosine acts as a neuromodulator, influencing the release of various neurotransmitters and modulating neuronal activity. wikipedia.orgmdpi.comnih.govmdpi.comfrontiersin.orgmdpi.com

A1 receptors are generally inhibitory, reducing neurotransmitter release (e.g., glutamate, acetylcholine, GABA, noradrenaline) and decreasing neuronal excitability. mdpi.comnih.govmdpi.commdpi.com They are involved in modulating learning, memory, and synaptic plasticity. nih.govmdpi.com

A2A receptors are generally facilitatory, increasing neurotransmitter release and increasing neuronal excitability. nih.govmdpi.com They are highly localized in areas involved in motor function and reward pathways, such as the striatum and nucleus accumbens, where they interact with dopaminergic and glutamatergic systems. mdpi.comfrontiersin.orgconsensus.app

A2B and A3 receptors are also present in the brain, albeit at lower levels, and contribute to neuromodulation. nih.govmdpi.com

Adenosine receptor modulation is being explored for its potential in treating neurological and neuropsychiatric disorders. nih.govmdpi.com

Role in Cell Proliferation and Angiogenesis

Adenosine signaling is involved in regulating cell proliferation and angiogenesis, the formation of new blood vessels. researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov These processes are crucial for tissue repair, wound healing, and also play a significant role in the progression of diseases like cancer. nih.govmdpi.comnih.gov

Adenosine can stimulate endothelial cell migration, proliferation, and tube formation, actions required for angiogenesis. nih.govnih.gov This action occurs at concentrations of adenosine reached in hypoxic tissues. nih.gov

The main pro-angiogenic actions of adenosine are attributed to its ability to regulate the production of pro- and anti-angiogenic substances from vascular and immune cells. nih.gov

A2A receptors have been shown to promote proliferation, migration, and angiogenic activity in endothelial cells. nih.govpnas.org

Adenosine receptors, including A1, A2A, A2B, and A3, exhibit diverse roles in cancer progression, sometimes promoting or inhibiting tumor growth depending on the receptor subtype, cancer type, and tumor microenvironment. frontiersin.orgmdpi.com A2A receptor activation can stimulate the proliferation of certain cancer cells. frontiersin.org

MRS 1706: A Selective Adenosine A2B Receptor Antagonist

MRS 1706 is a chemical compound that has been characterized as a potent and selective antagonist of the adenosine A2B receptor. wikipedia.orgsigmaaldrich.com

Chemical Structure and Properties of MRS 1706

MRS 1706 has the chemical name N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide. wikipedia.org Its molecular formula is C27H29N5O5 and its molecular weight is 503.56 g/mol . wikipedia.orgcymitquimica.comprobechem.comsigmaaldrich.com MRS 1706 is typically a solid. cymitquimica.comsigmaaldrich.com

The chemical structure of MRS 1706 is: O=C(COC1=CC=C(C=C1)C2=NC3=C(N2)N(C(N(C3=O)CCC)=O)CCC)NC4=CC=C(C=C4)C(C)=O sigmaaldrich.com

Mechanism of Action: Selective A2B Receptor Antagonism

MRS 1706 functions as a selective antagonist, and in some contexts, an inverse agonist, at the adenosine A2B receptor. wikipedia.orgsigmaaldrich.com This means it binds to the A2B receptor and blocks the effects of adenosine or other agonists. As an inverse agonist, it can also reduce the basal activity of the receptor in the absence of an agonist.

Studies have demonstrated its selectivity for the A2B receptor compared to the other adenosine receptor subtypes (A1, A2A, and A3). For instance, one study reported Ki values of 1.39 nM for human A2B receptors, 157 nM for A1, 112 nM for A2A, and 230 nM for A3 receptors. Another study reported Ki values for rat receptors as 37.6 nM for A1 and 548 nM for A2A. sigmaaldrich.com

Research Findings and Applications of MRS 1706

MRS 1706 has been utilized as a pharmacological tool in research to investigate the physiological and pathophysiological roles of the A2B adenosine receptor in various systems. iupac.org

Studies on Inflammation and Immune Modulation

Research using MRS 1706 has helped elucidate the role of A2B receptors in inflammatory and immune responses.

MRS 1706 has been shown to inhibit the release of interleukins and exhibit anti-inflammatory effects. wikipedia.org

In studies using human bladder carcinoma T24 cells, MRS 1706 inhibited NECA-stimulated cAMP production and interleukin-8 secretion, indicating that these effects were mediated through the adenosine A2B receptor. mesoscale.com

An in vivo microdialysis study in mice showed that local stimulation of A2B receptors induced an increased release of IL-6 in the striatum, suggesting a role for A2B receptors in neuroinflammation. wikipedia.org While this study focused on A2B agonism, the use of selective modulators like MRS 1706 would be crucial to confirm A2B's specific involvement through antagonism.

Research in Cardiovascular Models

MRS 1706 has been used in cardiovascular research to understand the contribution of A2B receptors to cardiac function and responses to injury.

In isolated rat hearts subjected to ischemia and reperfusion, the adenosine A1/A2 receptor agonist NECA reduced infarct size. nih.gov This anti-infarct effect was reversed by MRS 1706, indicating that A2B receptors are involved in this protective effect. nih.gov This suggests that while A2B receptor activation can be protective in this context, blocking it with MRS 1706 removes this protection.

Investigations in Neurological Contexts

MRS 1706 has been employed in studies investigating the role of adenosine receptors in the nervous system.

Research examining the stability of human epileptic GABAA receptors microtransplanted into Xenopus oocytes found that MRS 1706 reduced GABAA current run-down, similar to the effect of a nonselective adenosine receptor antagonist. pnas.org This suggests that A2B receptors may play a role in modulating GABAA receptor stability in human epileptic tissue. pnas.org

Studies Related to Cell Proliferation and Angiogenesis

While A2A receptors are prominently linked to angiogenesis and cell proliferation in some contexts, research using selective antagonists like MRS 1706 could help clarify the specific involvement of A2B receptors in these processes. The provided search results primarily highlight the role of other subtypes, particularly A2A, in these areas. Further research utilizing MRS 1706 would be needed to detail the specific effects of A2B receptor antagonism on cell proliferation and angiogenesis.

Comparison with Other Adenosine Receptor Modulators

The development of selective adenosine receptor ligands has been crucial for dissecting the specific roles of each receptor subtype. MRS 1706 is a valuable tool due to its selectivity for the A2B receptor. sigmaaldrich.comiupac.org

Selectivity Profile of MRS 1706 vs. Other A2B Antagonists

MRS 1706 is recognized as a potent and selective A2B receptor antagonist. sigmaaldrich.com Another selective A2B antagonist mentioned in the literature is MRS 1754. iupac.orgmesoscale.com Studies comparing MRS 1706 and MRS 1754 have shown both compounds to be effective in inhibiting A2B receptor-mediated responses, such as cAMP production and interleukin-8 secretion in specific cell lines. mesoscale.com MRS 1706 and MRS 1754 were among the first selective pharmacological probes available to investigate the physiological role of the A2B subtype. iupac.org

Comparison with Antagonists of Other Adenosine Receptor Subtypes (A1, A2A, A3)

The selectivity of MRS 1706 distinguishes it from antagonists targeting other adenosine receptor subtypes. For example, DPCPX is a selective A1 receptor antagonist, and SCH 58261 is a selective A2A receptor antagonist. nih.govpnas.org MRS 1334 is a selective A3 receptor antagonist. pnas.org

A comparison of the reported Ki values highlights the selectivity of MRS 1706:

CompoundTarget ReceptorHuman Ki (nM) Rat Ki (nM) sigmaaldrich.com
MRS 1706A2B1.39Not specified
A115737.6
A2A112548
A3230Not specified
SCH 58261A2ANot specifiedNot specified
DPCPXA1Not specifiedNot specified
MRS 1334A3Not specifiedNot specified

This table illustrates that MRS 1706 has significantly lower Ki values (higher affinity) for the human A2B receptor compared to human A1, A2A, and A3 receptors. While its selectivity profile against rat receptors shows some affinity for A1, it remains considerably more potent at the human A2B receptor. sigmaaldrich.com This selectivity makes MRS 1706 a valuable tool for specifically targeting and studying the A2B receptor's functions in various biological systems. iupac.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O5 B1676831 MRS-1706 CAS No. 264622-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUCFFYOQOJLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408687
Record name N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264622-53-9
Record name N-(4-Acetylphenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name MRS-1706
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Record name N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide
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Record name MRS-1706
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Mrs 1706: a Selective Adenosine A2b Receptor Inverse Agonist

Discovery and Initial Characterization of MRS 1706

The discovery and characterization of MRS 1706 are situated within the broader effort to develop ligands capable of selectively modulating the activity of adenosine (B11128) receptors. Adenosine receptors, a subfamily of G protein-coupled receptors (GPCRs), are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological processes, and the development of selective ligands has been crucial for dissecting their individual functions.

Early research in the field of adenosine receptor ligands focused on identifying compounds that could selectively bind to and activate or inhibit specific receptor subtypes. Xanthine derivatives, such as caffeine (B1668208) and theophylline, were among the first recognized adenosine receptor antagonists, albeit non-selective. The subsequent development of more selective compounds allowed for a more precise investigation of each receptor subtype's role.

MRS 1706 emerged from this research landscape as a compound demonstrating notable potency and selectivity for the A2B adenosine receptor. Its identification as an inverse agonist is particularly significant, indicating its ability to reduce the basal activity of the receptor, even in the absence of an agonist, unlike a neutral antagonist which simply blocks agonist binding. nih.gov This property was notably demonstrated in studies utilizing constitutively active mutants (CAMs) of the human adenosine A2B receptor expressed in a yeast system. nih.govresearchgate.net

Comparative Analysis with Other Adenosine Receptor Antagonists/Inverse Agonists

To understand the specific profile of MRS 1706, it is useful to compare its activity with other known adenosine receptor ligands, such as ZM241385, DPCPX, MRS 1754, and PSB-603. These compounds exhibit varying degrees of selectivity and different mechanisms of action across the adenosine receptor subtypes.

ZM241385: Primarily known as a high-affinity and selective antagonist for the adenosine A2A receptor. wikipedia.org

DPCPX: A potent and selective antagonist for the adenosine A1 receptor. wikipedia.org

MRS 1754: Identified as a selective antagonist for the adenosine A2B receptor. tocris.comabcam.com

PSB-603: Characterized as a highly selective antagonist for the adenosine A2B receptor, demonstrating very high selectivity over other subtypes. tocris.comresearchgate.net

While ZM241385 and DPCPX target the A2A and A1 receptors, respectively, MRS 1754 and PSB-603, like MRS 1706, show activity at the A2B receptor. However, MRS 1706 is specifically noted as an inverse agonist at the A2B receptor, a characteristic confirmed in studies examining its effect on constitutively active A2B receptor mutants. nih.govresearchgate.net Comparative studies have investigated the relative intrinsic efficacies of MRS 1706, ZM241385, and DPCPX on these constitutively active A2B receptor mutants, revealing different levels of inverse agonism among the three compounds. nih.gov

Pharmacological Profile of MRS 1706

The pharmacological profile of MRS 1706 is defined by its binding affinity and selectivity for the different human adenosine receptor subtypes. This profile underscores its utility as a research tool for specifically targeting the A2B receptor.

Binding Affinity and Selectivity for Human Adenosine Receptor Subtypes

Research has provided detailed data on the binding affinity of MRS 1706 for human adenosine A1, A2A, A2B, and A3 receptors, typically expressed as Ki values. A lower Ki value indicates higher binding affinity.

High Potency at A2B Adenosine Receptors

MRS 1706 demonstrates high potency at the human A2B adenosine receptor. Reported Ki values for MRS 1706 at the human A2B receptor are consistently in the low nanomolar range. For instance, studies indicate a Ki value of 1.39 nM for the human A2B receptor. tocris.comselleckchem.comadooq.commedchemexpress.comchemicalbook.com This high affinity highlights its potent interaction with this specific receptor subtype.

Comparative Potency at A1, A2A, and A3 Adenosine Receptors

The selectivity of MRS 1706 is evident when comparing its binding affinity at the A2B receptor to its affinity at the other adenosine receptor subtypes (A1, A2A, and A3). The Ki values for MRS 1706 at these other receptors are significantly higher than at the A2B receptor, indicating much lower binding affinity.

Reported Ki values for human receptors include:

A1: 157 nM tocris.comselleckchem.comadooq.commedchemexpress.comchemicalbook.com

A2A: 112 nM tocris.comselleckchem.comadooq.commedchemexpress.comchemicalbook.com

A3: 230 nM tocris.comselleckchem.comadooq.commedchemexpress.comchemicalbook.com

These values demonstrate that MRS 1706 binds with considerably higher affinity to the A2B receptor compared to the A1, A2A, and A3 subtypes, establishing its selectivity profile. The fold selectivity over A1, A2A, and A3 receptors can be calculated from these Ki values, further illustrating its preference for the A2B subtype.

The following table summarizes the binding affinity (Ki) data for MRS 1706 and the comparator compounds at human adenosine receptor subtypes, based on available research findings:

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity ProfileReference(s)
MRS 17061571121.39230Selective A2B inverse agonist tocris.comselleckchem.comadooq.commedchemexpress.comchemicalbook.com
ZM241385>10000~0.5-1.6Variable*>10000Selective A2A antagonist/inverse agonist nih.govresearchgate.netwikipedia.orgcore.ac.uk
DPCPX3.9130504000Selective A1 antagonist nih.govresearchgate.netwikipedia.org
MRS 17544035031.97570Selective A2B antagonist tocris.comabcam.com
PSB-603>10000>100000.553>10000Highly selective A2B antagonist/negative allosteric modulator tocris.comresearchgate.netresearchgate.netzhanggroup.orgmedchemexpress.comzhanggroup.orgresearchgate.netmdpi.com

*Note: ZM241385 has been shown to act as an inverse agonist at constitutively active human A2B receptors, although its affinity at the wild-type A2B receptor is generally low. nih.govresearchgate.net

This table, which can be presented as an interactive element in a digital format, illustrates the distinct selectivity profile of MRS 1706, emphasizing its potent activity at the A2B receptor compared to the other subtypes and differentiating it from ligands selective for A1 or A2A receptors. While MRS 1754 and PSB-603 also target the A2B receptor with high affinity, MRS 1706 is specifically characterized as an inverse agonist. nih.govresearchgate.net

Mechanism of Action of MRS 1706 in A2B Receptor Signaling

MRS 1706 exerts its effects by interfering with the signaling pathways initiated by the activation of adenosine A2B receptors. medchemexpress.comchemicalbook.com

Inhibition of Adenosine-Mediated cAMP Induction

A primary mechanism of action for MRS 1706 is the inhibition of adenosine-mediated cAMP induction. medchemexpress.comwikipedia.orgadooq.commedchemexpress.comglpbio.comchemicalbook.comaai.orgguidetopharmacology.orgwikipedia.orgcloudfront.netd-nb.infophysiology.org Adenosine A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. aai.orgnih.govphysiology.orgfrontiersin.orguniversiteitleiden.nl As an inverse agonist, MRS 1706 blocks or reduces this increase in cAMP that would normally be induced by adenosine or adenosine analogs like NECA. medchemexpress.commedchemexpress.comglpbio.comchemicalbook.comaai.orgnih.govcloudfront.netd-nb.infophysiology.org Studies in various cell types, including mast cells and corpus cavernosal strips, have shown that MRS 1706 significantly attenuates the cAMP accumulation stimulated by adenosine receptor agonists. medchemexpress.comaai.orgnih.govcloudfront.netd-nb.infophysiology.org

Interference with G Protein-Coupled Receptor (GPCR) Signaling Pathways

Adenosine receptors, including the A2B subtype, belong to the large family of G protein-coupled receptors (GPCRs). wikipedia.orgaai.orgnih.govwikipedia.orgfrontiersin.orgnih.govnih.gov GPCRs transduce extracellular signals by coupling to heterotrimeric G proteins, leading to the activation of various intracellular signaling cascades. wikipedia.orgfrontiersin.orgnih.govnih.gov While A2B receptors primarily couple to Gs proteins, they can also couple to Gq proteins in some contexts, activating different downstream pathways like the phospholipase C pathway. physiology.orgfrontiersin.orgnih.gov As an inverse agonist, MRS 1706 interferes with the ability of the A2B receptor to activate these associated G proteins (primarily Gs), thereby disrupting the downstream signaling cascades that would normally be initiated by receptor activation. medchemexpress.comchemicalbook.com This interference with G protein coupling is a fundamental aspect of its inverse agonist activity.

Interaction with Downstream Effectors of A2B Receptor Activation

The effects of MRS 1706 extend to influencing downstream effectors of A2B receptor activation. By inhibiting the Gs-mediated increase in cAMP, MRS 1706 indirectly affects protein kinase A (PKA), a key downstream target of cAMP. cloudfront.netphysiology.orgfrontiersin.org A2B receptor activation can also influence other pathways, such as the MAPK/ERK pathway, sometimes through Gq coupling or transactivation mechanisms. frontiersin.orgnih.gov While the primary action of MRS 1706 is at the receptor level by preventing G protein coupling, its impact on the initial signaling event consequently modulates the activity of these downstream effectors that are regulated by A2B receptor activation. medchemexpress.comchemicalbook.comcloudfront.netfrontiersin.org Studies have shown that MRS 1706 can inhibit processes that are consequences of A2B receptor-mediated signaling, such as IL-13 secretion and vascular endothelial growth factor secretion in mast cells, which are downstream effects of A2B receptor activation. aai.orgnih.gov It can also affect processes like mineralization induced by adenosine, which is mediated by A2B receptors. cardiff.ac.uk

Data Tables

Here are some data points presented in interactive tables based on the search results:

Table 1: Binding Affinity (Ki) of MRS 1706 for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Source
A2B1.39 medchemexpress.comselleckchem.comadooq.commedchemexpress.comglpbio.comchemicalbook.com
A1157 medchemexpress.comselleckchem.comadooq.commedchemexpress.comglpbio.comchemicalbook.com
A2A112 medchemexpress.comselleckchem.comadooq.commedchemexpress.comglpbio.comchemicalbook.com
A3230 medchemexpress.comselleckchem.comadooq.commedchemexpress.comglpbio.comchemicalbook.com

Table 2: Effect of MRS 1706 on cAMP Levels in Wild-Type (WT) and A2B Knockout (A2BKO) Mast Cells

Cell TypeTreatmentBasal cAMP (pmol/10^6 cells)NECA-induced cAMP (Fold Increase)Effect of MRS 1706 (100 nM) on NECA-induced cAMPSource
WTVehicle0.602 ± 0.210Significant increase with NECASignificantly attenuated aai.orgnih.gov
A2BKOVehicle0.625 ± 0.127Lower increase with NECANo significant effect aai.orgnih.gov

Table 3: IC50 Values of MRS 1706 for Inhibition of Yeast Growth Expressing Constitutively Active Human A2B Receptor Mutants

A2B Receptor MutantIC50 (nM)Source
F84L43 medchemexpress.com
F84S54 medchemexpress.com
F84L/S95G40 medchemexpress.com
T42A98 medchemexpress.com
T42A/V54A166 medchemexpress.com
N36S/T42A133 medchemexpress.com

Experimental Methodologies and Models in Mrs 1706 Research

In Vitro Research Models

In vitro studies provide controlled environments to investigate the direct effects of MRS 1706 on cells and receptors.

Cell Lines Expressing Adenosine (B11128) Receptors

Several cell lines are utilized to study the effects of MRS 1706 on adenosine receptors, particularly the A2B subtype.

T24 Human Bladder Carcinoma Cells: T24 cells have been shown to express transcripts for adenosine A1, A2A, and A2B receptors. nih.gov Studies in this cell line have demonstrated that MRS 1706 can inhibit responses mediated by the adenosine A2B receptor, such as NECA-stimulated cAMP production and calcium flux. nih.govresearchgate.net This indicates the functional presence of A2B receptors in these cells and the ability of MRS 1706 to antagonize their activity.

A549 Human Lung Epithelial Cells: A549 cells, derived from a human lung adenocarcinoma, are also used in MRS 1706 research. nih.govculturecollections.org.ukmeddocsonline.orgnih.gov These cells express A2B adenosine receptors, and studies have investigated the role of A2BR stimulation on processes like epithelial-mesenchymal transition (EMT) in these cells. nih.gov MRS 1706 has been used to modulate A2BR activity in A549 cells to explore its impact on these cellular processes and associated signaling pathways like cAMP/PKA and MAPK/ERK. nih.gov

CAL-27 Oral Squamous Cell Carcinoma Cells: CAL-27 cells, an oral squamous cell carcinoma cell line, are used to study the effects of MRS 1706 on A2BR in the context of cancer. nih.govresearchgate.netpeerj.comnih.govthno.org Research in CAL-27 cells has shown that MRS 1706, as an A2BR inverse agonist, can promote the recruitment and cytotoxicity of natural killer (NK) cells, suggesting a role for A2BR in the tumor microenvironment and the potential of MRS 1706 in cancer immunotherapy approaches. nih.govresearchgate.netpeerj.comnih.gov

Primary Cell Cultures

Primary cell cultures, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines.

Hepatic Stellate Cells: MRS 1706 has been used in studies involving hepatic stellate cells (HSCs), which are crucial in liver fibrosis. nih.govnih.govahajournals.orgixcellsbiotech.comthermofisher.com Research has investigated the role of adenosine receptors, including A2B, in regulating HSC function, such as chemotaxis and contraction. nih.govnih.gov MRS 1706 has been employed as a selective A2B antagonist to discern the specific contribution of this receptor subtype in adenosine-mediated effects on HSCs. nih.govnih.gov

Dendritic Cells: Dendritic cells (DCs), key antigen-presenting cells in the immune system, are also studied in conjunction with MRS 1706. d-nb.inforesearchgate.netaai.orggoogle.com Adenosine signaling, particularly via A2B receptors, influences DC differentiation and maturation. researchgate.netnih.gov MRS 1706 has been used in pharmacological inhibition assays in DCs to block A2B receptor activity and investigate its impact on processes like cAMP induction and cytokine production (e.g., IL-12). d-nb.infoaai.org

Corpus Cavernosal Strips: Isolated corpus cavernosal strips are used to study the effects of MRS 1706 on smooth muscle tone, relevant to erectile function. medchemexpress.comchemicalbook.comchporto.ptmedchemexpress.comnih.govnih.govcloudfront.netcore.ac.uk Studies using corpus cavernosal strips from both control and mouse models have utilized MRS 1706 to assess the role of A2B receptors in mediating relaxation or contraction responses to adenosine or electrical field stimulation (EFS). medchemexpress.comchemicalbook.comchporto.ptmedchemexpress.comnih.govnih.govcloudfront.netcore.ac.uk

Receptor Binding Assays and Functional Assays

To characterize the interaction of MRS 1706 with adenosine receptors and the downstream signaling events, various assays are employed.

Receptor Binding Assays: These assays are used to determine the affinity and selectivity of MRS 1706 for different adenosine receptor subtypes (A1, A2A, A2B, and A3). Studies have reported the Ki values of MRS 1706 for human adenosine receptors, demonstrating its high potency and selectivity for the A2B subtype. immune-system-research.com Competition binding studies, for instance, have shown potent inhibition of A2BR binding by MRS 1706. researchgate.net

Functional Assays (e.g., cAMP Production, Calcium Flux): Functional assays measure the biological response elicited by receptor activation or inhibition.

cAMP Production: A2B receptors are Gs-coupled, and their activation typically leads to increased intracellular cAMP levels. researchgate.net MRS 1706, as an inverse agonist, blocks adenosine-mediated cAMP induction. medchemexpress.com Studies in cell lines like T24 and A549, as well as in primary cells like dendritic cells and corpus cavernosal strips, have measured cAMP levels to assess the functional activity of A2B receptors and the inhibitory effect of MRS 1706. nih.govresearchgate.netnih.govd-nb.infomedchemexpress.commedchemexpress.com

Calcium Flux: Changes in intracellular calcium concentration ([Ca2+]i) can also be a downstream effect of adenosine receptor activation. Studies in T24 cells have measured calcium flux to demonstrate that NECA-induced calcium responses, mediated through A2B receptors, are blocked by MRS 1706. nih.govresearchgate.net

Table 1: Examples of In Vitro Assays Used in MRS 1706 Research

Assay TypeModel SystemMeasured OutcomeRelevant Findings with MRS 1706Source
Receptor BindingHuman Adenosine ReceptorsKi values for receptor subtypesHigh potency and selectivity for A2B receptor (Ki = 1.39 nM) over A1, A2A, and A3. immune-system-research.com immune-system-research.com
cAMP ProductionT24 cells, A549 cells, Dendritic cells, Corpus Cavernosal StripsIntracellular cAMP levelsInhibits adenosine/NECA-stimulated cAMP production. nih.govresearchgate.netnih.govd-nb.infomedchemexpress.commedchemexpress.com nih.govresearchgate.netnih.govd-nb.infomedchemexpress.commedchemexpress.com
Calcium FluxT24 cellsIntracellular calcium concentration ([Ca2+]i)Blocks NECA-induced calcium responses mediated by A2B receptors. nih.govresearchgate.net nih.govresearchgate.net
NK Cell RecruitmentCAL-27 cellsMigration of NK cellsPromotes NK cell recruitment. nih.govpeerj.comnih.gov nih.govpeerj.comnih.gov
NK Cell CytotoxicityCAL-27 cells co-cultured with NK92 cellsApoptotic level of CAL-27 cellsPromotes NK cell cytotoxicity. nih.govpeerj.com nih.govpeerj.com
Corpus Cavernosum ContractionCorpus Cavernosal Strips (Ada-/- mice, SCD mice)Magnitude and duration of EFS-induced contractionReduces magnitude and duration of contraction. medchemexpress.comchemicalbook.commedchemexpress.com medchemexpress.comchemicalbook.commedchemexpress.com

Molecular Biology Techniques

Molecular biology techniques are employed to investigate the expression of adenosine receptors and other relevant genes in the studied models.

RT-PCR for Receptor Transcript Detection: Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a common technique used to detect the presence of mRNA transcripts for specific adenosine receptor subtypes in cells and tissues. nih.govtrdizin.gov.trmdpi.commdpi.com Studies in T24 cells, for example, have used RT-PCR to confirm the expression of adenosine A1, A2A, and A2B receptor transcripts. nih.gov This technique helps to confirm the presence of the target receptors for MRS 1706 in the experimental model.

In Vivo Research Models

In vivo models, particularly mouse models, are crucial for understanding the systemic effects of MRS 1706 and its impact in a living organism.

Mouse Models

Mouse models are widely used to study the physiological and pathophysiological roles of adenosine receptors and the effects of modulating their activity with compounds like MRS 1706.

Ada-/- Mice: Adenosine deaminase-deficient (Ada-/-) mice have significantly elevated levels of endogenous adenosine. medchemexpress.comchemicalbook.commedchemexpress.comnih.govnih.govcloudfront.netgoogle.com These mice exhibit a priapic phenotype (prolonged penile erection), which has been linked to excess adenosine signaling. nih.govnih.govcloudfront.net MRS 1706 has been used in Ada-/- mice to investigate the role of A2B receptors in this condition. Studies using corpus cavernosal strips from Ada-/- mice have shown that MRS 1706 can reduce the magnitude and duration of electrical field stimulation (EFS)-induced contraction and inhibit cAMP levels, indicating that excessive A2BR signaling contributes to the priapism in these mice. medchemexpress.comchemicalbook.commedchemexpress.comcloudfront.net

Sickle Cell Disease Transgenic Mice: Sickle cell disease (SCD) transgenic mice are models that mimic aspects of human SCD, including elevated adenosine levels and associated complications like priapism. medchemexpress.comchemicalbook.commedchemexpress.comnih.govmit.edu Research in SCD transgenic mice has also utilized MRS 1706 to explore the contribution of A2B receptors to the priapism observed in these models. Similar to Ada-/- mice, MRS 1706 has been shown to reduce EFS-induced contraction and inhibit cAMP in corpus cavernosal strips from SCD mice, supporting the role of A2BR in SCD-associated priapism. medchemexpress.comchemicalbook.commedchemexpress.com

Table 2: Examples of In Vivo Models Used in MRS 1706 Research

Model SystemCondition/Phenotype StudiedRelevant Findings with MRS 1706Source
Ada-/- MiceElevated adenosine, PriapismReduces EFS-induced contraction and inhibits cAMP in corpus cavernosal strips, indicating A2BR involvement in priapism. medchemexpress.comchemicalbook.commedchemexpress.comcloudfront.net medchemexpress.comchemicalbook.commedchemexpress.comcloudfront.net
Sickle Cell Disease Transgenic MiceElevated adenosine, Priapism (similar to human SCD)Reduces EFS-induced contraction and inhibits cAMP in corpus cavernosal strips, supporting A2BR role in SCD-associated priapism. medchemexpress.comchemicalbook.commedchemexpress.com medchemexpress.comchemicalbook.commedchemexpress.com

Zebrafish Embryos for Angiogenesis Studies

Zebrafish embryos serve as a valuable in vivo model for studying angiogenesis due to their transparent nature and rapid external development, allowing for direct observation of vascular formation. miami.eduelifesciences.org The development of intersegmental vessels (ISVs) and the subintestinal vein vessels (SIVs) in zebrafish embryos are specific processes used to evaluate potential anti-angiogenic molecules. miami.edu While the provided search results mention the use of zebrafish models for angiogenesis studies in general and the anti-angiogenic effects of other compounds like oridonin (B1677485) nih.gov, specific detailed research findings on MRS 1706's effects on angiogenesis directly in zebrafish embryos were not prominently found in the search results. However, one reference broadly mentions "Interactions of PPAR-alpha and adenosine receptors in hypoxia-induced angiogenesis" as a background reference related to MRS 1706, suggesting a potential link between adenosine receptors, which MRS 1706 targets, and angiogenesis that could be explored in models like zebrafish. rndsystems.com

Models of Specific Disease States (e.g., Priapism, Oral Squamous Cell Carcinoma, Asthma)

MRS 1706 has been investigated in animal models relevant to specific disease states, including priapism, oral squamous cell carcinoma, and asthma.

Research in murine models of priapism, a condition characterized by prolonged penile erection, has explored the role of adenosine A2B receptor signaling. medchemexpress.comnih.gov Studies using mice lacking adenosine deaminase (ADA), an enzyme that breaks down adenosine, have shown elevated adenosine levels in penile tissue and increased penile erection, establishing this as a model for the disorder. nih.gov In this model, MRS 1706 has been shown to reduce the magnitude and duration of electrical field stimulation (EFS)-induced contraction of corpus cavernosal strips (CCSs) from sickle cell disease (SCD) transgenic mice, which are an accepted model of priapism. chemicalbook.comnih.gov This suggests that inhibiting A2B receptor signaling with compounds like MRS 1706 may have a therapeutic effect in conditions associated with excess adenosine accumulation in penile tissue. chemicalbook.comnih.gov

In the context of oral squamous cell carcinoma (OSCC), research has investigated the potential of targeting adenosine receptors to enhance immunotherapy. OSCC is a prevalent type of oral cancer, and natural killer (NK) cells are being explored for their therapeutic potential against it. frontiersin.org Studies have indicated that treatment with MRS 1706, as an A2B receptor inverse agonist, can enhance NK cell recruitment and cytotoxicity against OSCC cells. frontiersin.orgnih.gov Furthermore, a synergistic effect on NK cell recruitment and cytotoxicity against OSCC cells was observed when MRS 1706 was used in combination with a PD-L1-neutralizing antibody (CD274). frontiersin.orgnih.gov Experiments using CAL27 OSCC cells demonstrated that while CD274 increased NK cell recruitment compared to controls, MRS 1706 significantly increased recruitment compared to CD274-treated samples. nih.gov The combination of both MRS 1706 and CD274 led to relatively higher NK cell recruitment than MRS 1706 alone, suggesting a synergistic interaction. nih.gov

Asthma models, particularly in guinea pigs, have been used to assess the effects of MRS 1706 on airway responsiveness and inflammation. Adenosine is implicated in the pathogenic mechanisms of asthma, with elevated levels observed in asthmatic individuals and inhalation of adenosine causing bronchoconstriction. nih.gov Activation of A2B receptors may play a role in this process. nih.gov In a guinea pig model of ovalbumin-induced asthma, administration of MRS 1706, a selective A2B antagonist, demonstrated preventive effects on inflammatory changes. researchgate.net Specifically, treatment with MRS 1706 significantly lowered tracheal responsiveness to methacholine (B1211447) and ovalbumin, as well as reduced the total cell, eosinophil, and basophil counts in bronchoalveolar lavage (BAL) fluid compared to sensitized but untreated groups. researchgate.net MRS 1706 also improved lung pathological changes and influenced blood cytokine levels, increasing IFN-γ and decreasing IL-4 compared to sensitized animals, although not reaching control levels. researchgate.net These findings support the involvement of A2B receptors in the pathophysiology of asthma and suggest a potential therapeutic role for A2B antagonists like MRS 1706 in managing asthmatic symptoms and inflammation. researchgate.net

Here is a summary of some research findings in a table format:

Disease ModelModel OrganismKey Finding Related to MRS 1706Source(s)
PriapismMurineReduces magnitude and duration of EFS-induced contraction of corpus cavernosal strips. chemicalbook.comnih.gov
Oral Squamous Cell CarcinomaIn vitro (CAL27 cells)Enhances NK cell recruitment and cytotoxicity, synergistically with PD-L1 neutralization. frontiersin.orgnih.gov
AsthmaGuinea PigPrevents inflammatory changes, reduces tracheal responsiveness, and alters inflammatory cell counts in BAL. researchgate.net

Biological and Physiological Effects of Mrs 1706

Modulation of cAMP Signaling

MRS 1706 plays a role in modulating cellular signaling pathways, particularly those involving cyclic adenosine (B11128) monophosphate (cAMP) medchemexpress.comwikipedia.orgscbt.comwikipedia.orgguidetopharmacology.orgfishersci.cacloudfront.netsketchfab.comnih.gov. cAMP is a crucial second messenger involved in numerous biological processes, including metabolism, gene expression, and cell growth wikipedia.orgfishersci.cacymitquimica.com. Adenosine receptors, including A2BR, are G protein-coupled receptors that can influence intracellular cAMP levels mdpi.com.

Suppression of Adenosine-Mediated cAMP Elevation

MRS 1706 has been shown to block the induction of cAMP mediated by adenosine medchemexpress.comselleckchem.commedchemexpress.comszabo-scandic.com. Studies in wild-type corpus cavernosal strips (CCSs) demonstrated that adenosine dose-dependently increased cAMP levels, and this effect was inhibited by MRS 1706 cloudfront.netjci.org. Similarly, in dendritic cells (DCs), adenosine and aqueous pollen extracts (APEs) induced an increase in intracellular cAMP levels, which was blocked by pretreatment with MRS 1706 d-nb.info. This indicates that MRS 1706, as an A2BR antagonist, counteracts the stimulatory effect of adenosine on cAMP production mediated through the A2B receptor cloudfront.netjci.orgd-nb.info.

Data illustrating the effect of MRS 1706 on adenosine-mediated cAMP production in wild-type corpus cavernosal strips:

TreatmentcAMP Levels (relative to baseline)
Adenosine aloneIncreased (dose-dependent)
Adenosine + MRS 1706Inhibited
Adenosine + L-NAMENot inhibited

Data illustrating the effect of MRS 1706 on cAMP induction in Dendritic Cells:

StimulusPretreatmentcAMP Levels
AdenosineVehicleIncreased
AdenosineMRS 1706Blocked
APEsVehicleIncreased
APEsMRS 1706Blocked

Impact on Constitutively Active A2B Receptors

MRS 1706 functions as an inverse agonist at the adenosine A2B receptor medchemexpress.comrndsystems.comwikipedia.orgimmune-system-research.comchemicalbook.com. Inverse agonists can inhibit the basal activity of receptors that are constitutively active, meaning they exhibit some level of activity even in the absence of an agonist sigmaaldrich.com. Studies have investigated the effects of MRS 1706 on constitutively active mutants of the human adenosine A2B receptor, demonstrating its ability to inhibit A2BR signaling and reduce cAMP levels medchemexpress.comchemicalbook.comsigmaaldrich.com.

Immunomodulatory Effects

MRS 1706 has demonstrated several immunomodulatory effects, primarily through its action on the A2B adenosine receptor wikipedia.orgmedchemexpress.comresearchgate.net.

Impact on Dendritic Cell Function and Cytokine Production (e.g., IL-12 Inhibition)

Adenosine is known to influence dendritic cell function and cytokine production d-nb.info. Specifically, adenosine can inhibit the production of pro-inflammatory cytokines like IL-12 by dendritic cells d-nb.info. Research has shown that MRS 1706 can impair the ability of both adenosine and aqueous pollen extracts (APEs) to inhibit the IL-12 response in dendritic cells d-nb.info. This suggests that the inhibitory effect of adenosine and APEs on IL-12 production is mediated, at least in part, through the A2B receptor, and MRS 1706 counteracts this inhibition d-nb.info.

Data illustrating the effect of MRS 1706 on Adenosine and APE-mediated IL-12 Inhibition in Dendritic Cells:

StimulusPretreatmentIL-12 Inhibition
Adenosine + LPSVehicleAttenuated
Adenosine + LPSMRS 1706Impaired
APEs + LPSVehicleAttenuated
APEs + LPSMRS 1706Impaired

Modulation of Natural Killer (NK) Cell Recruitment and Cytotoxicity

Studies have indicated that the adenosine A2B receptor is involved in modulating the activity of natural killer (NK) cells nih.govnih.govdntb.gov.uaresearchgate.net. High expression of A2BR has been associated with lower infiltration of NK cells in oral squamous cell carcinoma (OSCC) nih.govnih.gov. Treatment with MRS 1706, as an A2BR inverse agonist, has been shown to promote NK cell recruitment and cytotoxicity against OSCC cells nih.govnih.govresearchgate.net. Furthermore, MRS 1706 demonstrated a synergistic effect on NK cell recruitment and cytotoxicity when combined with a PD-L1-neutralizing antibody (CD274) nih.govnih.gov.

Data illustrating the effect of MRS 1706 on NK Cell Recruitment in OSCC cells:

TreatmentNK Cell Recruitment (relative to untreated control)
CD274 aloneIncreased
MRS 1706 aloneSignificantly increased (compared to CD274)
CD274 + MRS 1706Relatively higher (compared to MRS 1706 alone)

Data illustrating the effect of MRS 1706 on NK Cell Cytotoxicity against OSCC cells (measured by apoptotic level):

TreatmentApoptotic Level (relative to untreated cells)
MRS 1706 aloneHigher
CD274 aloneHigher (compared to MRS 1706 alone)
CD274 + MRS 1706Higher (compared to MRS 1706 or CD274 alone)

Role in Inflammatory Processes (e.g., Asthma, Mast Cell Regulation of Inflammation)

Adenosine A2B receptors have been implicated in mediating proinflammatory effects, particularly in mast cells. Stimulation of A2BRs in human mast cells can increase the production of proinflammatory Th2 cytokines, such as IL-4 and IL-13, as well as angiogenic factors like IL-8 and vascular endothelial growth factor (VEGF). nih.gov These mediators contribute to pulmonary inflammation and airway remodeling observed in conditions like asthma. nih.gov Mast cells are key players in allergic reactions and asthma, releasing a variety of mediators that contribute to inflammation and airway constriction. frontiersin.orgnih.gov Pharmacological studies suggest that A2BRs on mast cells promote these inflammatory responses. nih.gov MRS 1706, as an A2BR antagonist, has been shown to inhibit adenosine-mediated induction of cAMP in mast cells and reduce the secretion of IL-13 and VEGF stimulated by adenosine analogs. medchemexpress.comnih.gov This suggests an anti-inflammatory action of A2BR antagonists like MRS 1706 in the context of mast cell-mediated inflammation. nih.gov Additionally, local stimulation of A2B receptors in mouse striatum has been shown to increase the release of IL-6, an effect counteracted by MRS 1706, indicating a role for A2BRs in the release of this cytokine in vivo. nih.gov

Cardiovascular and Vascular System Effects

MRS 1706's interaction with A2B receptors also affects the cardiovascular and vascular systems, influencing processes such as blood flow regulation and vascular tone.

Regulation of Coronary Blood Flow

Adenosine is known to regulate coronary blood flow, primarily through adenosine receptors. nih.gov While A2A receptors are considered the main mediators of coronary vasodilation, there is evidence suggesting a role for A2B receptors as well. physiology.org Studies in porcine coronary arteries have indicated that while a nonselective adenosine receptor agonist induces relaxation partly blocked by an A2A antagonist, MRS 1706, an A2B antagonist, was able to shift the concentration-response curve to the right, suggesting a contribution of A2B receptors to this relaxation. physiology.org This effect may involve the p38 MAPK pathway, as MRS 1706 significantly reduced agonist-induced p38 MAPK phosphorylation in coronary smooth muscle cells. physiology.org However, studies in Ossabaw miniature swine indicated that while A2A antagonism abolished adenosine-induced coronary blood flow increases, A2B antagonism with MRS 1706 had no effect. nih.gov This suggests potential species or model differences in the contribution of A2B receptors to coronary blood flow regulation.

Modulation of Noradrenaline Release in Arteries

Adenosine receptors are involved in modulating the release of noradrenaline from postganglionic sympathetic nerves in arteries. nih.govresearchgate.net Studies in isolated rat tail arteries have shown that while A1 receptors inhibit and A2A receptors facilitate noradrenaline release, A2B receptors also play a facilitatory role. nih.gov In the presence of an A1 antagonist, a non-selective adenosine agonist enhanced tritium (B154650) overflow (an indicator of noradrenaline release), an effect that was abolished by MRS 1706. nih.gov This functional evidence, coupled with immunohistochemistry showing co-localization of A2B receptors with neurofilament in these arteries, supports the involvement of A2B receptors in facilitating noradrenaline release, which can be modulated by MRS 1706. nih.gov

Impact on Priapism and Erectile Tissue Function

Priapism is a prolonged penile erection unrelated to sexual stimulation, often involving dysregulation of blood flow in the erectile tissue. leading-medicine-guide.comlondon-mens-clinic.comswissmedical.netauanet.org Ischemic priapism, the more common form, is characterized by reduced blood outflow and tissue hypoxia. swissmedical.netreliasmedia.com Research using corpus cavernosal strips (CCSs) from sickle cell disease mice, a model relevant to priapism, has investigated the role of A2BRs. MRS 1706 (at concentrations of 1-10 μM), administered via intracavernous injection in Ada⁻/⁻ mice, was shown to reduce the magnitude and duration of electrical field stimulation-induced contraction of CCSs. medchemexpress.comchemicalbook.com This effect was associated with the inhibition of A2BR signaling and a decrease in cAMP levels. medchemexpress.comchemicalbook.com MRS 1706 (at 1 μM) also inhibited adenosine-mediated induction of cAMP in wild-type CCSs, further supporting its role in modulating A2BR activity in erectile tissue. medchemexpress.com These findings suggest that A2BRs may play a role in regulating the contractile state of erectile tissue, and their modulation by compounds like MRS 1706 could have implications for conditions like priapism.

Influence on Angiogenesis, particularly Hypoxia-Induced Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process influenced by factors like hypoxia. nih.govnih.govunipd.it Adenosine and hypoxia are known to upregulate angiogenesis. nih.govnih.gov Studies, particularly in transgenic zebrafish embryos, have indicated the involvement of A2B receptors in hypoxia-induced angiogenesis. nih.govnih.gov MRS 1706 (at 10 nM), as a selective A2B antagonist, attenuated the increase in angiogenesis induced by a non-selective adenosine receptor agonist under hypoxic conditions. nih.govnih.gov Specifically, MRS 1706 inhibited the increase in intersegmental vessels (ISV) and dorsal longitudinal anastomotic vessels (DLAV) stimulated by the agonist under hypoxia. nih.gov This suggests that A2B receptor activation contributes to hypoxia-induced angiogenesis and that MRS 1706 can counteract this effect. nih.govnih.gov Further research has explored the role of A2BR signaling in inhibiting angiogenesis, where MRS 1706 prevented the accumulation of reactive oxygen species (ROS) and restored the migration ability of endothelial cells treated with certain extracellular vesicles. unipd.it

Cellular Homeostasis and Disease Pathogenesis

Regulation of Epithelial-Mesenchymal Transition (EMT) in Lung Cells

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire characteristics of mesenchymal cells, including increased motility and invasiveness. This transition is implicated in various physiological and pathological processes, such as embryonic development, tissue regeneration, fibrosis, and cancer progression. nih.gov Studies have investigated the role of the adenosine A2B receptor (A2BAR) in modulating EMT in human lung epithelial cells. nih.govpubcompare.airesearchgate.net

Research using human type II alveolar epithelial cells (A549) has explored the effects of A2BAR activation and inhibition on EMT markers. Treatment with transforming growth factor-beta 1 (TGF-β1) is known to induce EMT in these cells. nih.gov Activation of A2BAR in the presence of TGF-β1 has been shown to counteract the induced EMT. nih.gov Conversely, the A2BAR selective inverse agonist MRS 1706 has been used to investigate the specificity of these effects. nih.govpubcompare.airesearchgate.net Studies indicate that the effects observed upon A2BAR activation on counteracting TGF-β1-induced EMT are almost completely reversed by concomitant treatment with MRS 1706. nih.gov This suggests that MRS 1706, by acting as an inverse agonist at the A2B receptor, can influence the regulation of EMT in lung cells. nih.gov However, treatment with MRS 1706 alone, in the absence or presence of TGF-β1, did not significantly alter the expression of mesenchymal and epithelial markers, suggesting that basal adenosine levels in the medium were not sufficient to cause significant constitutive A2BAR activation in these specific experimental conditions. nih.gov

Inhibition of Interleukin-8 Secretion

Interleukin-8 (IL-8) is a chemokine that plays a significant role in inflammation, particularly in recruiting neutrophils to sites of infection or injury. researchgate.net The secretion of IL-8 can be mediated through the activation of adenosine A2B receptors in certain cell types, such as human mast cells and bladder carcinoma cells. researchgate.netnih.govresearchgate.net

Studies have demonstrated that activation of adenosine A2B receptors in human mast cell leukaemia (HMC1) cells leads to the secretion of IL-8. researchgate.net This effect can be attenuated by adenosine A2B receptor antagonists. researchgate.net In human bladder epithelial carcinoma T24 cells, adenosine-induced IL-8 secretion has also been shown to be mediated via the A2B receptor. nih.govresearchgate.net While MRS 1706 is a potent and selective A2B receptor inverse agonist, research in T24 cells specifically noted that NECA-induced interleukin-8 secretion was inhibited by MRS 1754, another A2B antagonist, indicating the involvement of the A2B receptor in this process. nih.govresearchgate.net Although MRS 1706 inhibited NECA-stimulated cAMP production in these cells, its direct effect on IL-8 secretion was not explicitly detailed in the provided snippets in the same way as MRS 1754. nih.govresearchgate.net However, given its mechanism as an A2B inverse agonist, it is implied that MRS 1706 would likely counteract A2B receptor-mediated IL-8 secretion.

Effects on Hepatic Stellate Cell Chemotaxis

Hepatic stellate cells (HSCs) are crucial in the liver's response to injury, and their migration (chemotaxis) to sites of damage is a key event in liver fibrosis. nih.govnottingham.ac.ukresearchgate.net Adenosine has been shown to influence HSC behavior, including chemotaxis. nih.govnih.gov

Research investigating the effects of adenosine on HSCs has indicated that adenosine can act as a "stop" signal for chemotaxis, potentially playing a role in localizing HSCs to areas of tissue injury. nih.gov This inhibitory effect on chemotaxis appears to be mediated via adenosine receptors, specifically the A2A receptor subtype in the context of adenosine's direct inhibitory effect on chemotaxis. nih.gov However, MRS 1706, as an A2B receptor antagonist, has been used in studies examining adenosine receptor subtypes in HSCs. nih.govnih.gov While the primary inhibitory effect of adenosine on chemotaxis was linked to the A2A receptor, MRS 1706 was utilized as a tool to selectively block the A2B receptor in these investigations. nih.govnih.gov The provided information does not directly state that MRS 1706 itself inhibits or promotes hepatic stellate cell chemotaxis, but rather that it is used in studies to delineate the roles of different adenosine receptor subtypes in HSC function. nih.govnih.gov

Therapeutic and Research Applications of Mrs 1706

MRS 1706 as a Pharmacological Tool in Adenosine (B11128) Receptor Research

The specific interaction of MRS 1706 with adenosine receptors makes it a valuable pharmacological tool frontiersin.org. Its selectivity profile is particularly useful for dissecting the distinct functions of the A2BR from the other adenosine receptor subtypes: A1, A2A, and A3 medchemexpress.comwikipedia.org.

Differentiation between A2A and A2B Receptor-Mediated Effects

A key application of MRS 1706 lies in its ability to differentiate between biological effects mediated by A2A and A2B receptors. Research indicates that MRS 1706 possesses a significantly higher binding affinity for the human A2B receptor compared to the A1, A2A, and A3 subtypes medchemexpress.com.

The binding affinities (Ki values) of MRS 1706 for human adenosine receptor subtypes are presented in the table below:

medchemexpress.comimmune-system-research.complos.org

Probing Specific A2B Receptor Functions in Complex Biological Systems

MRS 1706 is an essential tool for investigating the specific roles of A2B receptors within complex biological environments where multiple adenosine receptor subtypes are present idrblab.netcardiff.ac.ukpeerj.comnih.govaai.orgresearchgate.netresearchgate.net. By selectively antagonizing A2BR, researchers can delineate its particular contributions to physiological and pathological processes scbt.com.

Studies have employed MRS 1706 to examine the involvement of A2B receptors in various cellular responses. In mast cells, for instance, MRS 1706 inhibited the secretion of IL-13 induced by the adenosine analog NECA, supporting a proinflammatory role for adenosine signaling mediated by A2B receptors in these cells nih.govaai.org. In the context of mesenchymal stem cell differentiation, MRS 1706 was used to distinguish the roles of A2A and A2B receptors. It was observed that MRS 1706 inhibited the increase in alkaline phosphatase (ALP) mRNA expression and enzyme activity induced by NECA during osteoblast differentiation. It also inhibited adenosine-induced mineralization cardiff.ac.uk. These findings indicate the specific involvement of A2B receptors in promoting osteoblast differentiation and mineralization wikipedia.orgcardiff.ac.uk.

Preclinical Investigations and Translational Potential

The selective A2BR antagonism provided by MRS 1706 has facilitated its use in numerous preclinical investigations aimed at exploring the therapeutic potential of targeting A2BR in various disease states.

Exploring Therapeutic Targets for Inflammatory Diseases

A2B receptors are known to be involved in inflammatory processes, positioning them as potential therapeutic targets for inflammatory diseases wikipedia.orggenecards.org. Preclinical studies utilizing MRS 1706 have contributed to understanding the role of A2BR in inflammation. MRS 1706 has demonstrated the ability to inhibit the release of interleukins and exert an anti-inflammatory effect wikipedia.org. The inhibition of IL-13 secretion by MRS 1706 in mast cells highlights the potential of A2B antagonists in ameliorating inflammatory responses nih.govaai.org. Research suggests that targeting A2BR could be a viable strategy for treating inflammatory conditions nih.govmdpi.com.

Investigating Cardiovascular and Urogenital Disorders

A2B receptors are expressed in the cardiovascular system and the bladder, suggesting their involvement in related disorders genecards.orgnih.gov. Preclinical investigations have explored the potential of targeting A2BR in these areas medchemexpress.comnus.edu.sgenu.kz. For example, elevated adenosine levels in penile erectile tissues have been linked to priapism through A2B adenosine receptor signaling medchemexpress.com. Studies using MRS 1706 in murine models of sickle cell disease have shown that it can reduce the magnitude and duration of electrical field stimulation-induced contraction of corpus cavernosal strips, suggesting a potential therapeutic role in addressing erectile dysfunction associated with this condition medchemexpress.comchemicalbook.com. While cardiovascular disorders are mentioned in the context of preclinical studies and the broader application of adenosine receptor ligands, specific detailed findings directly linking MRS 1706 to the treatment of cardiovascular disorders in preclinical models were less prominent than those for urogenital and inflammatory applications nih.govnih.govnih.gov.

Exploring Applications in Oncology, particularly for Oral Squamous Cell Carcinoma

Recent preclinical research has investigated the role of A2B receptors in oncology, particularly focusing on oral squamous cell carcinoma (OSCC) wikipedia.orgnih.gov. High expression of A2BR in OSCC has been correlated with reduced infiltration of natural killer (NK) cells, which are critical components of the anti-tumor immune response frontiersin.orgnih.gov.

Studies using OSCC cell lines have indicated that treatment with MRS 1706, an A2BR inverse agonist, can enhance both the recruitment and cytotoxicity of NK cells against OSCC cells frontiersin.orgpeerj.comresearchgate.netnih.gov. Furthermore, a synergistic effect on NK cell recruitment and cytotoxicity was observed when MRS 1706 was used in combination with a PD-L1-neutralizing antibody frontiersin.orgpeerj.comnih.gov.

The table below summarizes key findings regarding the impact of MRS 1706 on NK cells in OSCC models:

frontiersin.orgpeerj.comnih.gov

Compound Names and PubChem CIDs:

nus.edu.sgnus.edu.sgwikipedia.org

Potential in modulating Alveolar Fluid Clearance

Research into the regulation of alveolar fluid clearance (AFC) has investigated the role of adenosine receptors. Studies using the non-specific adenosine A2 agonist NECA demonstrated an increase in AFC. This effect was blocked by an A2a receptor antagonist but not by the A2b receptor antagonist MRS 1706, suggesting that the A2a receptor, but not the A2b receptor, plays a role in regulating alveolar ion transport in the intact lung pnas.orgpnas.orgnih.gov. Neither the A2a receptor antagonist nor MRS 1706 affected AFC in the absence of adenosine or NECA pnas.orgnih.gov. These findings indicate that while adenosine receptors are involved in AFC, the A2B receptor, as targeted by MRS 1706, may not be the primary mediator in this specific process under the tested conditions pnas.orgpnas.orgnih.gov.

Challenges and Future Directions in MRS 1706 Research

Research involving MRS 1706 and the broader field of A2B receptor modulation faces several challenges and presents avenues for future investigation.

Detailed Elucidation of Signaling Pathways and Molecular Interactions

Understanding the precise signaling pathways and molecular interactions mediated by the A2B receptor and how compounds like MRS 1706 influence these pathways is crucial for developing targeted therapies nih.govmdpi.comahajournals.org. Research has shown that the A2B receptor can couple to different G proteins (Gs and Gq), influencing pathways such as cAMP/PKA and MAPK/ERK nih.gov. MRS 1706, as an inverse agonist, is known to block adenosine-mediated cAMP induction medchemexpress.com. Further detailed studies are needed to fully map the downstream effects of A2BR modulation by MRS 1706 in various cell types and physiological contexts nih.govmdpi.comahajournals.org.

Investigation of Potential Synergistic Effects with Other Therapeutic Agents (e.g., PD-L1 Neutralizing Antibodies)

Exploring the potential for synergistic effects when MRS 1706 or other A2B receptor modulators are combined with other therapeutic agents is an important area for future research nih.govresearchgate.netspringermedizin.delinkp.comfrontiersin.org. For instance, research is ongoing to investigate combinations of immune checkpoint inhibitors, such as PD-1/PD-L1 antibodies, with other agents to enhance therapeutic efficacy in diseases like cancer nih.govresearchgate.netspringermedizin.delinkp.comfrontiersin.org. While the direct synergistic effects of MRS 1706 specifically with PD-L1 neutralizing antibodies require dedicated investigation, the broader concept of combining A2BR modulation with immunotherapy or other targeted therapies holds potential and warrants further exploration.

Exploration of Additional Pathophysiological Roles

The A2B receptor is expressed in various tissues and implicated in diverse physiological and pathophysiological processes beyond those already extensively studied mdpi.comnih.govresearchgate.net. Future research can focus on exploring additional roles of the A2B receptor in other diseases and conditions, potentially uncovering new therapeutic targets for MRS 1706 or related compounds mdpi.comnih.govresearchgate.net. This could include investigating its involvement in inflammation, fibrosis, cardiovascular diseases, and neurological disorders, among others mdpi.comnih.govresearchgate.net.

MRS 1706: A Key Tool in Understanding A2B Adenosine Receptor Pharmacology

Adenosine, a ubiquitous signaling molecule, exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs) known as adenosine receptors (ARs). These include four subtypes: A₁, A₂A, A₂B, and A₃ receptors. The A₂B receptor subtype has historically been less characterized compared to others, partly due to a lack of highly selective ligands. However, the development of specific pharmacological tools, such as MRS 1706, has significantly advanced the understanding of A₂B receptor function.

Chemical Properties of MRS 1706

MRS 1706, also known by its chemical name N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a synthetic chemical compound. Its molecular formula is C₂₇H₂₉N₅O₅, and it has a molecular weight of approximately 503.56 g/mol . rndsystems.comscbt.com MRS 1706 is typically available as a white to beige powder and is soluble in DMSO. Its chemical structure is based on an 8-phenylxanthine (B3062520) core.

Mechanism of Action: Inverse Agonism at the A₂B Receptor

MRS 1706 functions as a potent and selective inverse agonist at the human adenosine A₂B receptor. rndsystems.comscbt.commedchemexpress.comselleckchem.com Unlike antagonists that simply block agonist binding, inverse agonists can reduce the constitutive activity of a receptor, meaning they can inhibit signaling even in the absence of a bound agonist. Studies have characterized MRS 1706, along with other compounds like ZM241385 and DPCPX, as inverse agonists with differing intrinsic efficacies on constitutively active mutants of the human A₂B receptor. rndsystems.commedchemexpress.comwikipedia.org The A₂B receptor is known to couple to Gαs and Gαq/11 proteins, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively, and subsequent increases in intracellular cAMP and Ca²⁺. ahajournals.orgnih.govnih.gov By acting as an inverse agonist, MRS 1706 can reduce the basal activity of these signaling pathways mediated by the A₂B receptor.

Selectivity Profile

A key characteristic of MRS 1706 is its selectivity for the A₂B receptor over other adenosine receptor subtypes. Binding affinity (Kᵢ) and functional studies have demonstrated that MRS 1706 exhibits significantly higher potency at the human A₂B receptor compared to A₁, A₂A, and A₃ receptors. rndsystems.commedchemexpress.comselleckchem.com Typical Kᵢ values reported for human adenosine receptors are around 1.39 nM for A₂B, 157 nM for A₁, 112 nM for A₂A, and 230 nM for A₃. rndsystems.commedchemexpress.comselleckchem.com This selectivity is crucial for researchers to isolate and study the specific roles of the A₂B receptor without significantly affecting the activity of other AR subtypes.

Research Findings and Applications

MRS 1706 has been widely utilized in academic research to investigate the physiological and pathophysiological roles of the A₂B adenosine receptor. Its use has been instrumental in differentiating A₂B receptor-mediated effects from those mediated by A₂A receptors. immune-system-research.com

Studies have employed MRS 1706 to explore the involvement of A₂B receptors in various cellular processes and disease models. For instance, it has been used to investigate the role of A₂B receptors in inflammation by blocking adenosine-mediated IL-6 release, suggesting that IL-6 increase is mediated through A₂B receptors. wikipedia.orgimmune-system-research.com In the context of mast cells, MRS 1706 has been shown to inhibit IL-13 secretion induced by the adenosine analog NECA, further supporting the proinflammatory role of A₂B receptor signaling in these cells. nih.gov

Furthermore, MRS 1706 has been used in studies examining the impact of A₂B receptor modulation on intracellular signaling pathways, such as the regulation of cAMP production. medchemexpress.comahajournals.orgbiomedpharmajournal.org Research in human epithelial lung cells utilized MRS 1706 to evaluate the effects of A₂B receptor blockade on epithelial-mesenchymal transition (EMT) markers and signaling pathways, highlighting that endogenous activation of the receptor alone might not be sufficient to modify related EMT gene expression. frontiersin.org

The compound has also been employed in studies involving constitutively active A₂B receptor mutants to understand the nature of inverse agonism. medchemexpress.com In vitro experiments, such as those using Ussing chambers to study ion transport in kidney cells, have utilized MRS 1706 to confirm that adenosine stimulates chloride secretion through A₂B receptors via the cAMP/PKA pathway. ahajournals.org

Data from various studies illustrate the potency and selectivity of MRS 1706:

Adenosine Receptor Subtype (Human)Kᵢ (nM)Reference
A₂B1.39 rndsystems.commedchemexpress.comselleckchem.com
A₁157 rndsystems.commedchemexpress.comselleckchem.com
A₂A112 rndsystems.commedchemexpress.comselleckchem.com
A₃230 rndsystems.commedchemexpress.comselleckchem.com

This data underscores the utility of MRS 1706 as a selective pharmacological probe for studying A₂B receptor function.

Role in Advancing Adenosine Receptor Pharmacology

The availability of selective A₂B receptor ligands like MRS 1706 has been critical for overcoming the historical challenges in studying this receptor subtype. Prior to the development of such compounds, the low affinity of the A₂B receptor for endogenous adenosine and the lack of selective tools made it difficult to delineate its specific roles. nih.govnih.gov MRS 1706, with its potency and selectivity as an inverse agonist, has provided researchers with a valuable tool to probe A₂B receptor-mediated signaling and functional outcomes in various biological systems. Its use in numerous in vitro and in vivo studies has contributed significantly to the current understanding of A₂B receptor pharmacology and its involvement in diverse physiological and pathological processes. immune-system-research.comchemicalbook.com

Conclusion

Q & A

Q. What are the foundational steps to chemically characterize MRS 1706 for pharmacological studies?

Begin with structural validation using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm the molecular formula (C₂₇H₂₉N₅O₅) and purity . Next, assess solubility in solvents relevant to biological assays (e.g., DMSO for in vitro studies) and stability under varying pH/temperature conditions. Preliminary pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) should follow to guide downstream experimental designs .

Q. How should researchers design initial in vitro assays to evaluate MRS 1706’s bioactivity?

Use target-specific assays (e.g., receptor binding or enzyme inhibition assays) based on structural analogs or computational docking predictions. For example, if MRS 1706 is a purine derivative (as per its structure), screen against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) using radioligand displacement assays. Include positive/negative controls and dose-response curves (e.g., 10⁻¹²–10⁻⁴ M) to calculate IC₅₀ values. Replicate experiments across 3+ independent trials to ensure statistical robustness .

Q. What criteria determine the selection of appropriate in vivo models for MRS 1706 testing?

Base model selection on the compound’s hypothesized mechanism and pharmacokinetic properties. For CNS-targeting compounds, use rodent models with validated behavioral assays (e.g., forced swim test for antidepressant activity). Ensure alignment with ethical guidelines, including sample size calculations to minimize animal use while achieving statistical power (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in MRS 1706’s dose-response relationships across studies?

Apply meta-analysis frameworks to reconcile discrepancies. For instance, if one study reports efficacy at 10 µM while another shows toxicity at this concentration, evaluate variables like cell type, incubation time, or assay conditions. Use Bland-Altman plots or Cohen’s d to quantify effect size differences. If contradictions persist, conduct orthogonal assays (e.g., functional cAMP assays vs. binding assays) to validate target engagement .

Q. What experimental strategies validate MRS 1706’s selectivity for its primary target over structurally related off-targets?

Employ high-throughput selectivity panels (e.g., Eurofins CEREP panels) covering 50+ receptors, ion channels, and enzymes. Pair this with computational tools (e.g., molecular dynamics simulations) to analyze binding pocket interactions. For advanced validation, use CRISPR/Cas9 knockout models of the target protein to confirm phenotype rescue exclusively by MRS 1706 .

Q. How should researchers design a longitudinal study to assess MRS 1706’s chronic toxicity and metabolite accumulation?

Implement a tiered approach:

  • Phase 1: 28-day rodent toxicity study with histopathology, serum biochemistry, and metabolite profiling via LC-MS/MS at 0, 14, and 28 days.
  • Phase 2: Use human hepatocyte spheroids or organ-on-chip systems to model chronic exposure.
  • Phase 3: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human toxicity thresholds. Include negative controls and blinded analysis to mitigate bias .

Methodological and Analytical Frameworks

Q. What statistical approaches are critical for analyzing MRS 1706’s synergistic effects in combination therapies?

Use Chou-Talalay’s combination index (CI) method to quantify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Pair this with isobolographic analysis to visualize interactions. For multi-omics datasets (e.g., transcriptomics + proteomics), apply pathway enrichment tools (e.g., GSEA) to identify convergent mechanisms .

Q. How can researchers optimize MRS 1706’s formulation for enhanced bioavailability in preclinical studies?

Screen lipid-based nanoformulations (e.g., liposomes, micelles) using a design-of-experiments (DoE) approach. Variables include lipid composition, particle size, and encapsulation efficiency. Assess stability via dynamic light scattering (DLS) and in vitro release kinetics. Validate bioavailability improvements using pharmacokinetic parameters (AUC, Cₘₐₓ) in rodent models .

Q. What strategies ensure reproducibility when scaling up MRS 1706 synthesis for multi-center trials?

Document synthetic protocols in detail (e.g., reaction temperature, catalyst ratios, purification steps) and validate batch consistency via HPLC-UV. Share raw spectral data and chromatograms in open-access repositories. For collaborative studies, use centralized analytical cores to standardize assays and reduce inter-lab variability .

Ethical and Reporting Standards

Q. How should researchers address potential biases in MRS 1706’s preclinical efficacy data?

Implement blinding and randomization in all in vivo/in vitro studies. Use independent replication labs for critical experiments. Disclose all conflicts of interest (e.g., funding sources) and adhere to ARRIVE 2.0 guidelines for animal study reporting. Publish negative results in preprint servers to combat publication bias .

Q. What frameworks guide the ethical use of human-derived tissues in MRS 1706 metabolism studies?

Obtain informed consent for tissue samples (e.g., liver biopsies) and anonymize data per GDPR or HIPAA standards. Use ethics committee-approved protocols for ex vivo experiments. For gene-editing studies, comply with UNESCO’s Declaration on Bioethics and Human Rights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.